INDO-1: A Comprehensive Technical Guide to its Mechanism of Action for Calcium Detection
INDO-1: A Comprehensive Technical Guide to its Mechanism of Action for Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of INDO-1, a ratiometric fluorescent indicator widely used for the detection and quantification of intracellular calcium. This document details its spectral properties, provides standardized experimental protocols, and illustrates key concepts with diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
INDO-1 is a UV-excitable, ratiometric fluorescent dye that chelates calcium ions (Ca²⁺). Its fundamental principle of action lies in the significant spectral shift it undergoes upon binding to Ca²⁺. When excited by ultraviolet light (approximately 330-350 nm), INDO-1 exhibits a dual-emission spectrum. In its calcium-free state, the dye fluoresces maximally at a longer wavelength, around 475-485 nm.[1][2][3][4][5] Upon binding to Ca²⁺, the emission maximum shifts to a shorter wavelength, approximately 400-410 nm.[1][2][3][4][5]
This ratiometric property is a key advantage of INDO-1. By measuring the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm), one can obtain an accurate and quantitative measure of the intracellular calcium concentration.[1] This ratiometric measurement minimizes the influence of experimental variables such as dye concentration, photobleaching, and cell thickness, leading to more robust and reproducible results.[1]
To facilitate its entry into live cells, INDO-1 is commonly used in its acetoxymethyl (AM) ester form, INDO-1 AM.[6][7] This lipophilic version can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant INDO-1 in the cytoplasm where it can bind to calcium.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of INDO-1, compiled from various sources.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~330-350 nm | Single excitation for both Ca²⁺-bound and Ca²⁺-free forms.[1][2][8] |
| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | [1][2][3][4][5] |
| Emission Wavelength (λem) - Ca²⁺-bound | ~400-410 nm | [1][2][3][4][5] |
| Dissociation Constant (Kd) | ~230-250 nM | In aqueous solutions.[5][9][10] The apparent Kd in the cellular environment can be higher, around 844 nM.[11] |
| Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹ | For both Ca²⁺-bound and Ca²⁺-free forms.[9] |
Experimental Protocols
Preparation of INDO-1 AM Stock Solution
A stock solution of INDO-1 AM is typically prepared in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1 to 5 mM.[4][9][12]
Methodology:
-
Bring the vial of INDO-1 AM powder and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 1 mM stock solution, add 100 µL of DMSO to 100 µg of INDO-1 AM).
-
Vortex the solution thoroughly until the INDO-1 AM is completely dissolved.
-
Store the stock solution in small aliquots, desiccated and protected from light at -20°C. Stock solutions are typically stable for several months under these conditions.[9][12]
Cell Loading with INDO-1 AM
The following is a generalized protocol for loading cells with INDO-1 AM. Optimal conditions, particularly the final dye concentration and incubation time, may vary depending on the cell type and should be determined empirically.[6]
Reagents and Materials:
-
Cells in suspension or adherent culture
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or RPMI) with calcium and magnesium
-
INDO-1 AM stock solution (1-5 mM in DMSO)
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Probenecid (optional, to prevent dye leakage)
Methodology:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a physiological buffer. For adherent cells, they can be loaded directly on coverslips.
-
Prepare the loading buffer. Dilute the INDO-1 AM stock solution into the physiological buffer to a final concentration typically ranging from 1 to 10 µM.[12][13][14]
-
(Optional) To aid in the dispersion of the nonpolar INDO-1 AM in the aqueous loading buffer, an equal volume of 20% Pluronic® F-127 can be mixed with the INDO-1 AM stock solution before dilution.[4][7]
-
(Optional) To reduce the leakage of the de-esterified INDO-1 from the cells, the organic anion transport inhibitor probenecid can be added to the loading and analysis buffers at a final concentration of 1-2.5 mM.[4][15]
-
Add the loading buffer to the cell suspension and incubate for 15-60 minutes at 37°C, protected from light.[4][12]
-
After incubation, wash the cells once or twice with a fresh physiological buffer to remove any extracellular dye.
-
Resuspend the cells in the analysis buffer. For some cell types, a further incubation period of 30-60 minutes at room temperature or 37°C may be beneficial to allow for complete de-esterification of the AM moieties.[12]
-
Keep the cells protected from light until analysis.
Ratiometric Measurement of Intracellular Calcium
The ratiometric measurement of intracellular calcium using INDO-1 is most commonly performed using flow cytometry or fluorescence microscopy.
Instrumentation:
-
A flow cytometer or fluorescence microscope equipped with a UV excitation source (e.g., 355 nm laser).[12][13]
-
Emission filters centered around 405 nm (for Ca²⁺-bound INDO-1) and 485 nm (for Ca²⁺-free INDO-1).[1][12]
Methodology:
-
Equilibrate the loaded cells at 37°C for approximately 10 minutes before data acquisition.[13]
-
Excite the cells with UV light.
-
Simultaneously measure the fluorescence emission at approximately 405 nm and 485 nm.
-
Calculate the ratio of the fluorescence intensity at the shorter wavelength to that at the longer wavelength (e.g., F₄₀₅/F₄₈₅).
-
This ratio is directly proportional to the intracellular calcium concentration. For quantitative analysis, calibration curves can be generated using calcium ionophores (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) and a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).[6]
Visualizations
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Indo-1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. Indo-1 AM | AAT Bioquest [aatbio.com]
- 6. bu.edu [bu.edu]
- 7. biotium.com [biotium.com]
- 8. Spectrum [Indo-1] | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
- 10. Indo-1 AM, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]
- 11. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indo-1 AM [bdbiosciences.com]
- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
